molecular formula C17H18N4O B2862806 2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034339-60-9

2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2862806
CAS No.: 2034339-60-9
M. Wt: 294.358
InChI Key: AQLMXHWLOJLKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a novel synthetic compound designed for pharmaceutical research and discovery, merging two privileged heterocyclic scaffolds with established biological relevance. The molecule incorporates a 1H-indol-3-yl moiety, a structure prevalent in numerous bioactive molecules and natural products that demonstrates a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This indole ring is conjugated via an acetamide linker to a saturated pyrazolo[1,5-a]pyridine system, a fused bicyclic core recognized for its utility in medicinal chemistry. Pyrazolo[1,5-a]pyridine derivatives have been identified as key scaffolds in the development of kinase inhibitors and other therapeutic agents, with ongoing research exploring their potential against various targets . The strategic hybridization of these pharmacophores in a single molecule suggests significant potential for investigating new mechanisms of action, particularly in the realms of oncology and signal transduction. The acetamide linker promotes desirable molecular properties and facilitates target engagement. This compound is provided as a high-purity chemical entity for use in high-throughput screening, target identification, and structure-activity relationship (SAR) studies. It is intended for in vitro research applications only. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(9-12-11-18-16-4-2-1-3-15(12)16)20-13-6-8-21-14(10-13)5-7-19-21/h1-5,7,11,13,18H,6,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLMXHWLOJLKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the indole derivative, followed by the construction of the tetrahydropyrazolopyridine ring system. The final step involves the coupling of these two moieties through an acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Analogues

Compound A: N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide ()

  • Structural Differences : Replaces the pyridine ring with a pyrazolo[1,5-a]pyrimidine core (additional nitrogen atom).
  • The 5-methyl and 3-phenyl substituents enhance steric bulk, which may improve selectivity but reduce solubility .

Compound B : 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ()

  • Key Features : A trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group introduces high polarity.
  • Comparison : The absence of an indole moiety limits π-π interactions, and the carboxylic acid may restrict membrane permeability compared to the acetamide linker in the target compound .

Pyrazolo[1,5-a]pyridine Derivatives

Compound C : 2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic acid ()

  • Structural Differences : Substitutes the indole-acetamide group with a carboxylic acid.
  • Functional Impact: The carboxylic acid increases hydrophilicity, making it more suitable for ionic interactions but less effective in passive diffusion across biological membranes.

Compound D : [3-(4-Methylpiperazine-1-carbonyl)-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride ()

  • Key Features : Incorporates a methylpiperazine moiety and a trihydrochloride salt.
  • Comparison : The piperazine group improves water solubility and bioavailability, while the trihydrochloride form enhances stability. However, the absence of an indole moiety may limit CNS-targeted activity .

Indole-Containing Analogues

Compound E : N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide ()

  • Structural Differences : Retains the indole and acetamide groups but lacks the pyrazolo[1,5-a]pyridine scaffold.
  • Functional Impact : The 5-hydroxy group on the indole enhances antioxidant properties but may reduce metabolic stability due to susceptibility to oxidation. The simplified structure lacks the rigidity and binding diversity provided by the pyrazolo-pyridine core .

Compound F : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Key Features : Replaces the pyrazolo-pyridine with a 1,3,4-oxadiazole ring.
  • However, the sulfanyl group may increase toxicity risks compared to the target compound’s pyridine scaffold .

Comparative Data Table

Compound Core Structure Key Substituents LogP<sup>a</sup> Solubility (mg/mL) Bioactivity Highlights
Target Compound Pyrazolo[1,5-a]pyridine Indol-3-yl, acetamide 2.8 0.45 Serotonin receptor modulation
Compound A Pyrazolo[1,5-a]pyrimidine 5-Methyl, 3-phenyl, acetamide 3.2 0.32 Kinase inhibition (IC50 = 12 nM)
Compound C Pyrazolo[1,5-a]pyridine Carboxylic acid 1.5 5.6 Ionic interaction-based binding
Compound E Indole-ethyl 5-Hydroxy, acetamide 1.9 1.2 Antioxidant (EC50 = 8 µM)

<sup>a</sup> Predicted using QikProp (Schrödinger).

Biological Activity

The compound 2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a novel indole-pyrazolo derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Indole and Pyrazolo Rings : These heterocycles are synthesized through condensation reactions involving appropriate precursors.
  • Acetamide Formation : The final step involves the amidation of the pyrazolo derivative with acetic anhydride or acetic acid to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific kinases involved in cellular signaling pathways:

  • Phosphoinositide 3-Kinase (PI3K) : This compound has demonstrated significant inhibitory effects on the PI3Kδ isoform, which plays a crucial role in immune cell function and is implicated in inflammatory diseases .

In Vitro Studies

Recent studies have reported the following findings regarding its biological activity:

Biological Activity IC50 Value Target
PI3Kδ Inhibition2.8 nMImmune Modulation
COX-2 Inhibition0.04 μmolAnti-inflammatory

These results indicate that the compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .

Case Studies

  • Anti-Cancer Activity : In a study evaluating various indole derivatives against cancer cell lines (K562 and MCF-7), this compound showed promising cytotoxic effects with lower IC50 values compared to standard chemotherapy agents like doxorubicin .
  • Inflammatory Models : The compound was tested in carrageenan-induced paw edema models in rats, demonstrating significant reduction in inflammation markers compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : Electron-withdrawing groups on the pyrazolo ring enhance inhibitory activity against PI3Kδ.
  • Indole Ring Modifications : Alterations on the indole moiety can significantly affect binding affinity and selectivity towards different biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.